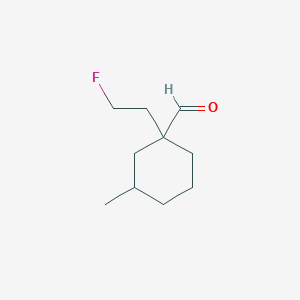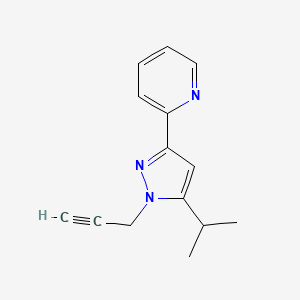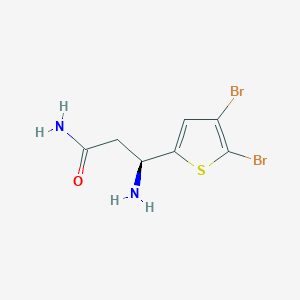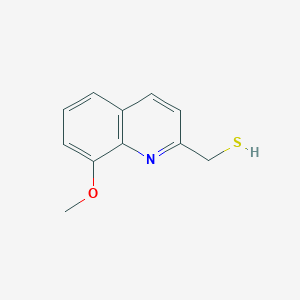
(8-Methoxyquinolin-2-YL)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methoxyquinolin-2-YL)methanethiol is a chemical compound with the molecular formula C₁₁H₁₁NOS It is known for its unique structure, which includes a quinoline ring substituted with a methoxy group at the 8th position and a methanethiol group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methoxyquinolin-2-YL)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 8-methoxyquinoline.
Substitution Reaction: A substitution reaction is carried out to introduce the methanethiol group at the 2nd position of the quinoline ring. This can be achieved using reagents such as thiols and appropriate catalysts under controlled conditions.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Methoxyquinolin-2-YL)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the methoxy group.
Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Disulfides: Formed by oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation.
Substituted Derivatives: Various derivatives can be synthesized by substitution reactions at the methoxy or thiol groups.
Wissenschaftliche Forschungsanwendungen
(8-Methoxyquinolin-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (8-Methoxyquinolin-2-YL)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thiol groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound without the methoxy and thiol substitutions.
8-Methoxyquinoline: Lacks the methanethiol group.
2-Mercaptoquinoline: Lacks the methoxy group.
Uniqueness
(8-Methoxyquinolin-2-YL)methanethiol is unique due to the presence of both methoxy and thiol groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11NOS |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(8-methoxyquinolin-2-yl)methanethiol |
InChI |
InChI=1S/C11H11NOS/c1-13-10-4-2-3-8-5-6-9(7-14)12-11(8)10/h2-6,14H,7H2,1H3 |
InChI-Schlüssel |
WYJJRBANYHIONC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1N=C(C=C2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


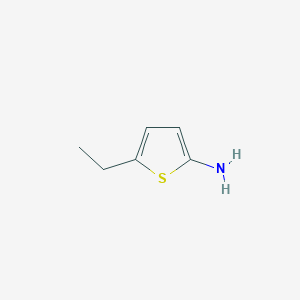
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
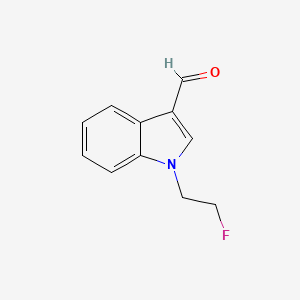
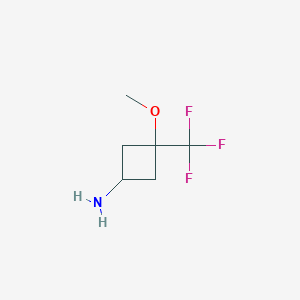
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
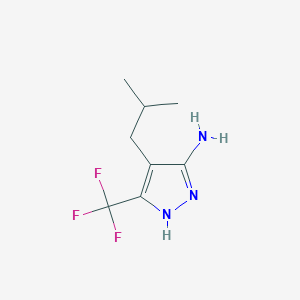
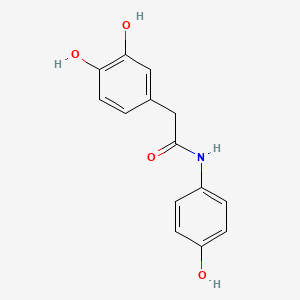
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
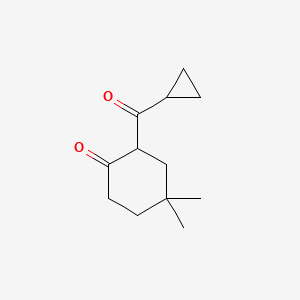
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
